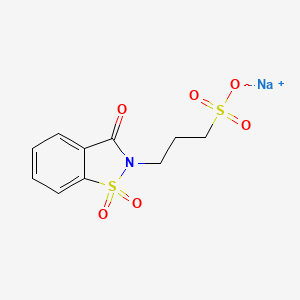
2-Nitro-4,5-bis(trifluoromethyl)aniline
Descripción general
Descripción
2-Nitro-4,5-bis(trifluoromethyl)aniline, also known as NTFA, is a chemical compound with a molecular formula of C8H4F6N2O2. This compound is widely used in various scientific research applications due to its unique properties.
Aplicaciones Científicas De Investigación
Safe Preparation of Acetophenone Derivatives
2-Nitro-4,5-bis(trifluoromethyl)aniline, as a diazonium salt, is utilized in the synthesis of 3,5-bis(trifluoromethyl)acetophenone, demonstrating its role in safe and efficient chemical production processes (Zhao Li-qiang, 2007).
Synthesis of Novel Pesticides
This compound is pivotal in the synthetic process of novel pesticides like Bistrifluron, showcasing its application in developing potent growth-retarding agents against pests (Liu An-chan, 2015).
Cyclization Reactions in Organic Synthesis
Cyclization reactions involving 1-Nitro-2-anilino-ethylenes, including derivatives of 2-Nitro-4,5-bis(trifluoromethyl)aniline, play a significant role in organic synthesis, leading to various complex compounds (H. Schäfer, B. Bartho, K. Gewald, 1977).
Catalyst in Nitroarene Reduction
This compound has been used in research exploring the reduction of nitroarenes to anilines, which is crucial in the production of chemicals like dyes, pigments, pharmaceuticals, and agrochemicals (H. Hosoya et al., 2019).
Synthesis of Energetic Materials
It's involved in the creation of energetic materials, such as the synthesis of 1,3-bis(nitroimido)-1,2,3-triazolate anion, highlighting its role in high-performance explosives and propellants (T. Klapötke et al., 2012).
Detection in Biological Material
The detection of 4-nitro-3-(trifluoromethyl)-aniline in biological material, using techniques like TLC and GC-MS, is researched for forensic and toxicological purposes (V. K. Shormanov et al., 2016).
Propiedades
IUPAC Name |
2-nitro-4,5-bis(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6N2O2/c9-7(10,11)3-1-5(15)6(16(17)18)2-4(3)8(12,13)14/h1-2H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCONFFFCYGZJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)[N+](=O)[O-])C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406158 | |
| Record name | 2-nitro-4,5-bis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4,5-bis(trifluoromethyl)aniline | |
CAS RN |
35010-32-3 | |
| Record name | 2-nitro-4,5-bis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Boc-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1608493.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1608494.png)

![5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1608497.png)







![2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B1608511.png)